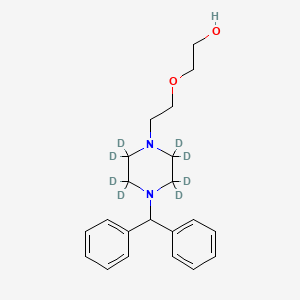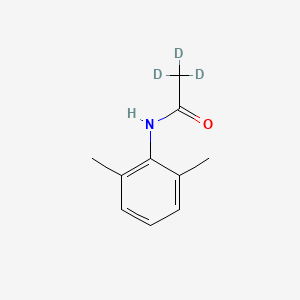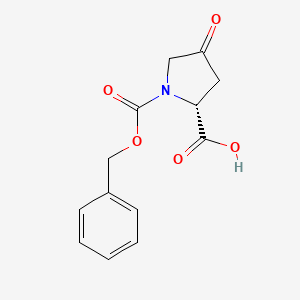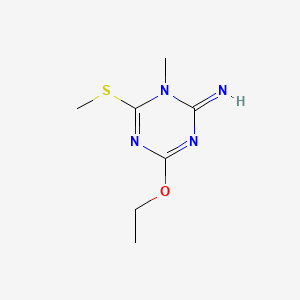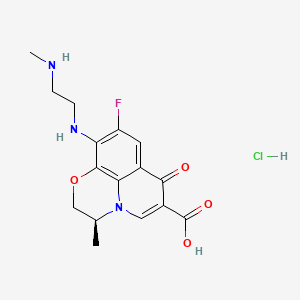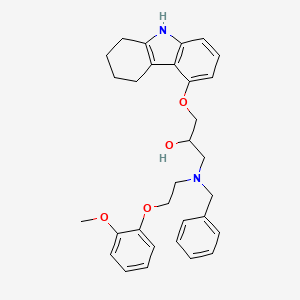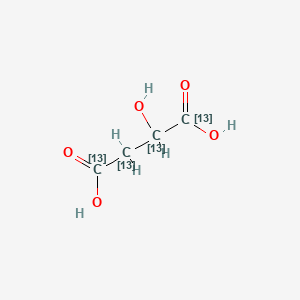
2-hydroxy(1,2,3,4-13C4)butanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy(1,2,3,4-13C4)butanedioic acid is an isotopically labeled form of DL-Malic Acid, where the carbon atoms are replaced with the 13C isotope. This compound has the molecular formula 13C4H6O5 and a molecular weight of 138.06 . DL-Malic Acid is a four-carbon dicarboxylic acid that is widely used in various industries, including food, chemical, and medical .
Preparation Methods
2-hydroxy(1,2,3,4-13C4)butanedioic acid can be synthesized through chemical synthesis or fermentation. The chemical synthesis route typically involves using ethylene as a raw material, followed by a multi-step reaction to generate DL-Malic Acid. The 13C isotope is then introduced through an isotope exchange reaction . Industrial production methods often involve microbial fermentation, which is considered more eco-friendly and sustainable .
Chemical Reactions Analysis
2-hydroxy(1,2,3,4-13C4)butanedioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-hydroxy(1,2,3,4-13C4)butanedioic acid is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of chiral compounds. In biology, it is used to study metabolic pathways and enzyme activities. In medicine, it is used to improve drug absorption and in amino acid infusions for treating liver dysfunction . In industry, it is used as an acidulant and flavor enhancer in food and beverages .
Mechanism of Action
The mechanism of action of 2-hydroxy(1,2,3,4-13C4)butanedioic acid involves its role as an intermediate in the tricarboxylic acid (TCA) cycle. It participates in various metabolic pathways, including the glyoxylate cycle and the pentose phosphate pathway. The compound’s effects are mediated through its interactions with enzymes and transporters involved in these pathways .
Comparison with Similar Compounds
2-hydroxy(1,2,3,4-13C4)butanedioic acid is similar to other isotopically labeled malic acids, such as L-Malic Acid-13C4 and D-Malic Acid-13C4. this compound is unique in that it contains both the D- and L- forms of malic acid, making it a racemic mixture. This property allows it to be used in a wider range of applications compared to its enantiomerically pure counterparts .
Properties
CAS No. |
1258274-51-9 |
|---|---|
Molecular Formula |
C4H6O5 |
Molecular Weight |
138.056 |
IUPAC Name |
2-hydroxybutanedioic acid |
InChI |
InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/i1+1,2+1,3+1,4+1 |
InChI Key |
BJEPYKJPYRNKOW-JCDJMFQYSA-N |
SMILES |
C(C(C(=O)O)O)C(=O)O |
Synonyms |
2-Hydroxybutanedioic Acid-13C4; Malic Acid-13C4; (+/-)-Malic Acid-13C4; 2-Hydroxyethane-1,2-dicarboxylic Acid-13C4; 2-Hydroxysuccinic Acid-13C4; DL-Malic Acid-13C4; Deoxytetraric Acid-13C4; E 296-13C4; FDA 2018-13C4; Hydroxysuccinic Acid-13C4; Musash |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


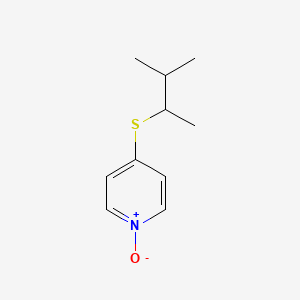
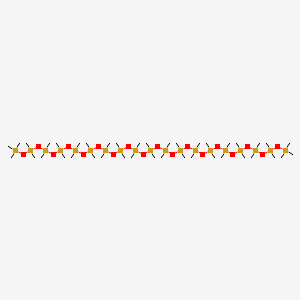

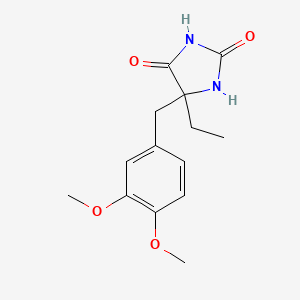
![5-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B589915.png)
